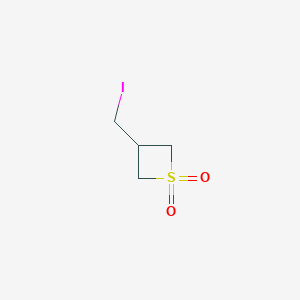

1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester” is a chemical compound. It is a type of boronic ester, which are highly valuable building blocks in organic synthesis .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Boronic esters like “this compound” can be used in this process.

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Aryl pinacolboronic esters, robust and easily handled derivatives, are utilized in intramolecular hydroarylation of unactivated ketones in the presence of rhodium complexes. This method complements traditional nucleophilic additions to unactivated ketones, showcasing the versatility of boronic esters in synthesizing complex molecules with high enantioselectivity (Gallego & Sarpong, 2012). Similarly, vinyl iodides can be synthesized from vinylboronate pinacol esters, providing access to Z- or E-iodides from polyenylboronic acids, illustrating another valuable application in constructing iodine-containing organic compounds (Stewart & Whiting, 1995).

Analytical Methodologies for Boronic Esters

The analysis of highly reactive pinacolboronate esters presents unique challenges due to their propensity for hydrolysis. Innovative strategies have been developed to stabilize these compounds for chromatographic analysis, demonstrating the importance of boronic esters in the quality assessment of synthesis intermediates (Zhong et al., 2012).

Materials Science and Polymer Chemistry

In materials science, pinacolboronate esters are employed in the synthesis of hyperbranched polythiophenes with a controlled degree of branching, offering a pathway to novel polymeric materials with unique electrical properties (Segawa, Higashihara, & Ueda, 2013). Furthermore, methacrylamido phenylboronic acids have been synthesized from pinacolato methacrylamido phenylene boron esters, showcasing the synthesis of functional polymers for potential biomedical applications (D'Hooge et al., 2008).

Direcciones Futuras

The future directions for “1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester” and similar compounds could involve further development of protocols for their use in organic synthesis, such as the Suzuki–Miyaura (SM) coupling reaction . Additionally, the development of methods for the protodeboronation of alkyl boronic esters could also be a valuable area of future research .

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-10-9-14-15(17(24)26-8)11-13(12-16(14)23)22-28-20(4,5)21(6,7)29-22/h9-12H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPXJELLVSDYDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CN(C3=C2)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2643047.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2643058.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2643063.png)